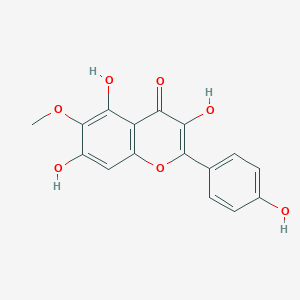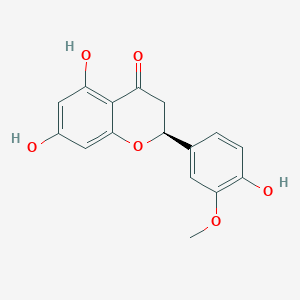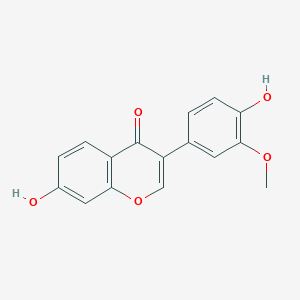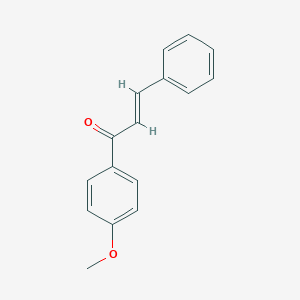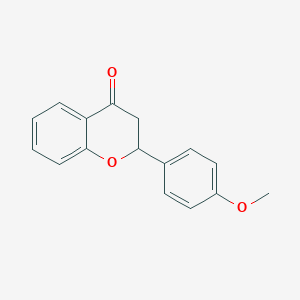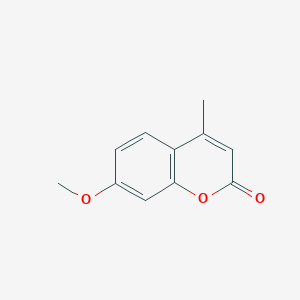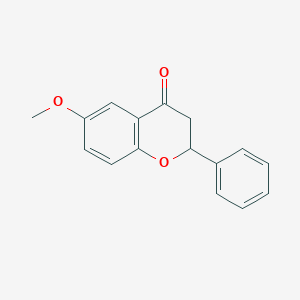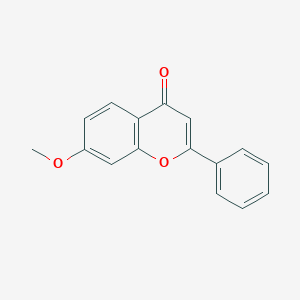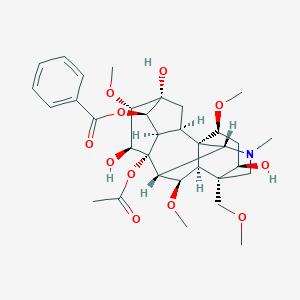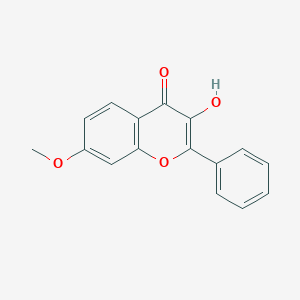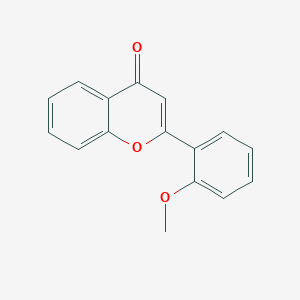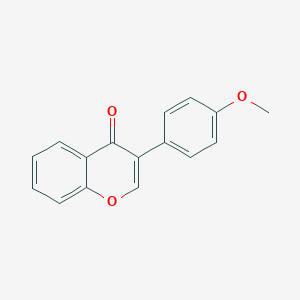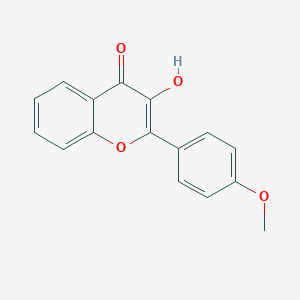
Monascin
Overview
Description
Monascin is a yellow lipid-soluble azaphilonoid pigment identified from Monascus-fermented products. It is one of the secondary metabolites produced by the Monascus species, which have been used for centuries in Asian countries for the production of food components, natural pigments, and food supplements with positive effects on human health . This compound is known for its promising biological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects .
Mechanism of Action
Target of Action
Monascin, a secondary metabolite of Monascus, primarily targets the FOXO/DAF-16-dependent insulin signaling pathway . It also interacts with AMPK , a key regulator of lipid metabolism . These targets play crucial roles in regulating oxidative stress resistance and lipid metabolism, respectively .
Mode of Action
This compound interacts with its targets to induce the expression of stress response and antioxidant genes, thereby enhancing oxidative stress resistance . It also regulates ethanol-induced damage in HepG2 cells . Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby reducing the production of NF-κB and its downstream iNOS and COX-2 expressions .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the regulation of the FOXO/DAF-16-dependent insulin signaling pathway and the AMPK-mediated lipid metabolism pathway . It also influences the expression of several antioxidant genes (sod-1, sod-2, sod-3, hsp16.2) and daf-16 .
Pharmacokinetics
The pharmacokinetic properties of this compound were predicted in silico using the SwissADME tool . It was found that most this compound had high intestinal absorption and bioavailability. Some this compound might cause pharmacokinetics-related drug–drug interactions .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced oxidative stress resistance, reduced inflammation, and improved lipid metabolism . It has been shown to reduce oxidative stress and Aβ toxicity via DAF-16 in C. elegans . It also reduces liver MDA levels and increases liver CAT, SOD, and GSH levels, thus alleviating liver oxidative stress induced by excessive drinking .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the type and concentration of nitrogen source in the medium affect the production of this compound . Furthermore, this compound has the stability of light resistance, high temperature resistance, and acid-base change resistance .
Biochemical Analysis
Biochemical Properties
Monascin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to positively regulate several transcription factors associated with the prevention of metabolic syndrome and other diseases, including peroxisome proliferator-activated receptor (PPAR)-gamma, PPAR-alpha, and nuclear factor (erythroid-derived 2)-like 2 (Nrf2) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to regulate ethanol-induced damage in HepG2 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the phosphorylation of the MAPK family, directly reduce TNF-α, IL-6, and IL-1β levels, thereby reducing NF-κB and its downstream iNOS and COX-2 expressions, as well as increasing PPAR-γ, Nrf-2, and HO-1 expressions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound has been shown to significantly reduce serum aspartate aminotransferase and alanine aminotransferase activity, as well as total liver cholesterol and triglyceride levels in C57BL/6J mice fed the Lieber–DeCarli liquid alcohol diet for 6 weeks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Monascin can be synthesized through the fermentation of Monascus species, particularly Monascus purpureus. The biosynthesis involves the polyketide pathway, where polyketide synthases play a crucial role in the formation of the azaphilonoid structure . The fermentation process is typically carried out under controlled conditions, including specific temperature, pH, and nutrient availability to optimize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using Monascus species. The process includes the preparation of a suitable substrate, such as rice, which is inoculated with Monascus spores. The fermentation is conducted in bioreactors with controlled environmental conditions to ensure consistent production of this compound. After fermentation, the product is extracted and purified using techniques such as solvent extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions: Monascin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Monascin is often compared with other azaphilonoid pigments produced by Monascus species, such as ankaflavin, rubropunctatin, and monascorubrin . These compounds share similar biosynthetic pathways and biological activities but differ in their chemical structures and specific effects:
Rubropunctatin and Monascorubrin: These orange pigments have strong antimicrobial and anticancer properties but differ from this compound in their color and specific molecular targets.
This compound’s uniqueness lies in its combination of antioxidant, anti-inflammatory, hypolipidemic, and anticancer activities, making it a versatile compound with significant potential in various fields of research and industry.
Properties
IUPAC Name |
(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKNHBAFFJINCK-RVEJDSBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944127 | |
| Record name | Monascin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21516-68-7 | |
| Record name | Monascin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21516-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monascin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021516687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monascin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONASCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W74D2M37FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



